4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolo[3,2-c]pyridine family. This compound has garnered attention due to its potential pharmacological applications, particularly in medicinal chemistry. The structure of this compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and biological activities.
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine is classified as a nitrogen-containing heterocycle. Its classification can be further refined into the following categories:
The synthesis of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. One common approach involves the use of palladium-mediated coupling reactions and subsequent cyclization steps.
For instance, a typical synthesis route may involve the reaction of 2-bromo-5-methylpyridine with an appropriate alkyne in the presence of a palladium catalyst to form key intermediates that undergo further cyclization to yield the target compound .
The molecular structure of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine can be depicted as follows:
The structural data can be summarized:
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine is involved in various chemical reactions that exploit its nucleophilic properties. Key reactions include:
For example:
The mechanism of action for compounds based on the 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine scaffold often involves interaction with biological targets such as enzymes or receptors.
Research indicates that these compounds may inhibit specific pathways involved in cancer cell proliferation by binding to tubulin or other cellular targets . The binding affinity and interaction dynamics are crucial for their therapeutic effectiveness.
Relevant physicochemical properties have been predicted using software tools like ChemBioDraw Ultra 14.0 to evaluate drug-like characteristics according to Lipinski's rules .
The applications of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine are diverse:
Pyrrolopyridines represent a class of nitrogen-containing bicyclic heterocycles formed by fusing pyrrole and pyridine rings. This fusion generates six possible structural isomers, distinguished by the orientation of the pyrrole nitrogen relative to the pyridine ring and the bond connectivity. Among these, the pyrrolo[3,2-c]pyridine isomer features a bridgehead nitrogen atom at position 1 (pyrrole-like nitrogen) adjacent to the pyridine nitrogen at position 2. The 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine derivative incorporates methyl substitution at the 4-position and reduced double bonds in the seven-membered system, enhancing its three-dimensionality and stereochemical complexity.
Table 1: Key Structural Features of Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | Ring Fusion | Representative Derivative |
---|---|---|---|
Pyrrolo[3,2-c]pyridine | Pyridine N at position 2; Pyrrole N at position 1 | [3,2-c] | 4-Methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine |
Pyrrolo[2,3-b]pyridine | Pyridine N at position 1; Pyrrole N at position 2 | [2,3-b] | 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine [9] |
Pyrrolo[3,4-c]pyridine | Pyridine N at position 2; Pyrrole N at position 1 | [3,4-c] | 4-Phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione [7] |
Pyrrolo[3,2-b]pyridine | Pyridine N at position 2; Pyrrole N at position 1 | [3,2-b] | Variolin B (natural product) [7] |
The pyrrolo[3,2-c]pyridine system exhibits distinct physicochemical properties compared to other isomers:
The pyrrolo[3,2-c]pyridine core emerged as a privileged scaffold in medicinal chemistry following seminal work on structurally related anticancer agents. Key milestones include:
Table 2: Evolution of Pyrrolo[3,2-c]Pyridine-Based Drug Candidates
Era | Compound Class | Therapeutic Target | Key Advancement |
---|---|---|---|
Early 2000s | Pyrrolo[3,2-c]quinolin-4-ones | Hedgehog signaling | High potency but poor solubility (Cₘₐₓ: 3.63 μg/mL at 100 mg/kg) [5] |
2010–2015 | N-Methylpyrrolo[3,2-c]pyridines | Hedgehog signaling | TAK-441: Improved solubility and oral activity; entered clinical trials [5] |
2015–Present | 4-Substituted pyrrolo[3,2-c]pyridines | Kinases, GPCRs | Structural diversification for enhanced selectivity and ADME properties [3] [7] |
While 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine itself is synthetic, its structural congeners appear in bioactive natural products. These alkaloids validate the scaffold’s biological relevance:
The natural occurrence of these analogs highlights evolutionary optimization of the pyrrolopyridine scaffold for bioactivity. For instance, the 4-methyl group in synthetic derivatives mimics hydrophobic substituents in alkaloids like pumiloside, which enhances membrane permeability and target binding [7]. Additionally, the reduced 1H,6H,7H system in synthetic analogs emulates the partial saturation seen in bioactive marine alkaloids, conferring conformational flexibility absent in fully aromatic systems [4].
Table 3: Natural Pyrrolopyridine Alkaloids and Synthetic Mimetics
Natural Product | Source | Core Structure | Biological Activity | Synthetic Mimetic |
---|---|---|---|---|
Camptothecin | Camptotheca acuminata | Pyrrolo[3,4-c]pyridine | Topoisomerase I inhibition; Anticancer | Pyrrolo[3,2-c]pyridine-7-carboxamides |
Variolin B | Kirkpatrickia variolosa | Pyrrolo[3,2-b]pyridine | Antiviral; Pim kinase inhibition | 4-Methyl-7-azaindole derivatives |
Mappicine | Mappia foetida | Pyrrolo[3,2-c]pyridine | Antiviral (HIV-1 reverse transcriptase inhibition) | N-Substituted pyrrolo[3,2-c]pyridinones |
The structural mimicry of natural alkaloids enables synthetic pyrrolo[3,2-c]pyridines to leverage evolutionary-refined bioactivity profiles while improving synthetic accessibility and ADME properties. For example, replacing the labile lactone in camptothecin with a stable 4-methylpyrrolo[3,2-c]pyridine moiety retains target engagement while enhancing metabolic stability [7] [4].
Concluding Remarks
The 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine scaffold exemplifies the strategic integration of structural biology, natural product inspiration, and medicinal chemistry optimization. Its isomeric specificity, historical validation in drug candidates like TAK-441, and structural congruence with bioactive alkaloids position it as a versatile framework for targeting diverse therapeutic pathways. Future directions include exploiting its 3D complexity for undruggable targets and further bioactivity-guided diversification.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6